2-(3,4-Dichlorophenyl)acetamide
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Overview
Description
2-(3,4-Dichlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is a derivative of acetamide, where the acetamide group is substituted with a 3,4-dichlorophenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3,4-Dichlorophenyl)acetamide may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that this compound may influence multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Similar compounds have been associated with a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amide group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(3,4-Dichlorophenyl)acetamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- N-(2,4-Dichlorophenyl)acetamide
- 3,4-Dichlorophenylacetic acid
Uniqueness
2-(3,4-Dichlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEVQJYIDJSWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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